molecular formula C9H16N6OS B458901 2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide

2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide

Cat. No.: B458901
M. Wt: 256.33g/mol
InChI Key: AKOGCSBCZSXGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is known for its unique structure, which includes a triazine ring substituted with dimethylamino groups and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide typically involves the reaction of cyanuric chloride with dimethylamine and a thiol compound. The reaction proceeds through a series of substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by dimethylamino and sulfanylacetamide groups. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the substitutions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles, leading to the formation of different triazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where triazine derivatives have shown promise as antitumor agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The dimethylamino groups enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The sulfanylacetamide moiety can form covalent bonds with thiol groups on proteins, further contributing to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylamino)-1,3,5-triazine: Similar structure but lacks the sulfanylacetamide moiety.

    2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.

    2,4,6-Tris(ethylamino)-1,3,5-triazine: Similar structure with ethylamino groups instead of dimethylamino groups.

Uniqueness

2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is unique due to the presence of both dimethylamino and sulfanylacetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H16N6OS

Molecular Weight

256.33g/mol

IUPAC Name

2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C9H16N6OS/c1-14(2)7-11-8(15(3)4)13-9(12-7)17-5-6(10)16/h5H2,1-4H3,(H2,10,16)

InChI Key

AKOGCSBCZSXGCR-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC(=N1)SCC(=O)N)N(C)C

Canonical SMILES

CN(C)C1=NC(=NC(=N1)SCC(=O)N)N(C)C

Origin of Product

United States

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